Diethyl (4-Pentenyl)propylmalonate
Description
Diethyl propylmalonate (CAS 2163-48-6) is a malonic acid derivative with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol . Its IUPAC name is diethyl 2-propylmalonate, and it is a colorless oil with a boiling point of 112–115°C at ~20 mmHg . This compound is widely used as a key intermediate in organic synthesis, particularly for synthesizing:
- 2-Propylacrylic acid (PAA), a monomer for pH-sensitive hydrogels in biomedical applications .
- Valeric acid (pentanoic acid) via hydrolysis .
Its spectral data includes ¹H NMR (DMSO-d6): δ 0.88 (t, J=7.3 Hz, CH₃CH₂CH₂), 1.18 (t, J=7.0 Hz, CH₃CH₂O), and 3.42 (t, J=7.4 Hz, CH₃CH₂CH₂), and IR absorption at 1732 cm⁻¹ (C=O stretch) .
Properties
CAS No. |
157500-89-5 |
|---|---|
Molecular Formula |
C₁₅H₂₆O₄ |
Molecular Weight |
270.36 |
Synonyms |
4-Pentenylpropyl-propanedioic Acid Diethyl Ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-Pentenyl)propylmalonate typically involves the alkylation of diethyl malonate with 4-pentenyl bromide and propyl bromide in the presence of a strong base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents such as dimethylformamide can enhance the reaction efficiency and reduce the formation of by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Alkyl halides and strong bases such as sodium hydride are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (4-Pentenyl)propylmalonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Diethyl (4-Pentenyl)propylmalonate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with specific pathways, modulating biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Malonate Esters
Structural and Physical Properties
The table below compares diethyl propylmalonate with structurally related esters:
Key Observations :
- Branching Effects : Diethyl isopropylmalonate (branched alkyl chain) has a slightly lower boiling point than the linear propyl analog due to reduced van der Waals interactions .
- Reactivity : Linear chains (e.g., propyl) facilitate nucleophilic substitution in alkylation reactions, while branched chains (e.g., isopropyl) may hinder steric access .
(a) Diethyl Propylmalonate vs. Diethyl Isopropylmalonate
- PAA Synthesis : Diethyl propylmalonate is hydrolyzed and functionalized to produce 2-propylacrylic acid (PAA), a critical component in pH-sensitive hydrogels for stem-cell delivery . In contrast, diethyl isopropylmalonate is less commonly used in polymer chemistry but serves as a ligand precursor for silver ion coordination .
- Pharmaceutical Intermediates: Diethyl propylmalonate is used in quinolinone derivatives (e.g., 4C in ), whereas diethyl isopropylmalonate appears in tricyclic heterocycles for drug development .
(b) Diethyl Dipropylmalonate
This compound (CAS 6065-63-0) features two propyl groups, enhancing hydrophobicity. It is employed in agrochemicals and complex molecule synthesis but lacks the widespread biomedical relevance of diethyl propylmalonate .
(c) Diethyl Methylmalonate
With a shorter alkyl chain, this ester is more volatile (bp 199–201°C at 760 mmHg) and is used in fragrance synthesis and simpler polymer systems .
Spectral and Reactivity Differences
- ¹H NMR :
- IR : All malonates show C=O stretches near 1730 cm⁻¹, but exact wavenumbers vary slightly due to electronic effects .
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